Methyl 2-{[6-benzenesulfonamido-2-(4-chlorophenyl)quinolin-4-yl]oxy}acetate
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Overview
Description
Methyl 2-{[6-benzenesulfonamido-2-(4-chlorophenyl)quinolin-4-yl]oxy}acetate is a complex organic compound with a molecular formula of C24H19ClN2O5S and a molecular weight of 482.94 g/mol. This compound features a quinoline core, which is known for its wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[6-benzenesulfonamido-2-(4-chlorophenyl)quinolin-4-yl]oxy}acetate typically involves multi-step organic reactionsThe final step involves the esterification of the carboxylic acid group to form the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[6-benzenesulfonamido-2-(4-chlorophenyl)quinolin-4-yl]oxy}acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
Methyl 2-{[6-benzenesulfonamido-2-(4-chlorophenyl)quinolin-4-yl]oxy}acetate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s quinoline core is known for its antimicrobial and anticancer properties, making it a subject of study in drug development.
Medicine: Research focuses on its potential therapeutic effects, including its role as an inhibitor of specific enzymes or receptors.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-{[6-benzenesulfonamido-2-(4-chlorophenyl)quinolin-4-yl]oxy}acetate involves its interaction with molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting its replication and transcription, which is crucial for its antimicrobial and anticancer activities . Additionally, the compound can inhibit specific enzymes by binding to their active sites, blocking their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine share the quinoline core and exhibit similar biological activities.
Sulfonamides: These compounds, such as sulfanilamide, have antimicrobial properties and are structurally related due to the presence of the sulfonamide group.
Uniqueness
Methyl 2-{[6-benzenesulfonamido-2-(4-chlorophenyl)quinolin-4-yl]oxy}acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the quinoline and sulfonamide groups enhances its potential as a therapeutic agent, offering a broader spectrum of activity compared to similar compounds .
Properties
IUPAC Name |
methyl 2-[6-(benzenesulfonamido)-2-(4-chlorophenyl)quinolin-4-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O5S/c1-31-24(28)15-32-23-14-22(16-7-9-17(25)10-8-16)26-21-12-11-18(13-20(21)23)27-33(29,30)19-5-3-2-4-6-19/h2-14,27H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQUOKBGIKWWMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC(=NC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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